molecular formula C7H11NO3 B065053 Methyl 3-oxopiperidine-4-carboxylate CAS No. 179023-37-1

Methyl 3-oxopiperidine-4-carboxylate

Cat. No. B065053
M. Wt: 157.17 g/mol
InChI Key: YFKSAOBUUKYFON-UHFFFAOYSA-N
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Description

“Methyl 3-oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known as “Methyl 4-oxo-3-piperidinecarboxylate hydrochloride” and "3-Methoxycarbonyl-4-piperidone hydrochloride" .


Synthesis Analysis

“Methyl 4-oxo-3-piperidinecarboxylate hydrochloride” has been used as a starting reagent in the synthesis of various compounds . For example, it has been used in the synthesis of nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxopiperidine-4-carboxylate” can be represented by the SMILES string Cl.COC(=O)C1CNCCC1=O . The InChI key for this compound is NMAACQILAGCQPR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-oxopiperidine-4-carboxylate” is a solid at 20 degrees Celsius . It has a molecular weight of 193.63 . The compound is soluble in water . Its melting point is approximately 175 degrees Celsius (dec.) .

Scientific Research Applications

  • Enantioselective Synthesis : It's used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate to obtain chiral compounds, which are valuable for creating biologically active compounds with a 3-benzylpiperidine backbone. This process utilizes phase-transfer catalysts and is noted for its mild reaction conditions and moderate enantioselectivity (Wang et al., 2018).

  • Intermediate for Medical Compounds : It serves as an intermediate in synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial component in developing the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis method is notable for its high yield and potential for industrial scale-up (Xin-zhi, 2011).

  • Stereochemistry Studies : The compound is used in studying the stereochemical aspects of Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates. This research is fundamental in understanding and controlling the stereochemistry of complex organic compounds (Vafina et al., 2003).

  • Structural Studies : Research has also focused on the structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms, providing insights into keto-enol tautomerism and configurational isomerism, crucial for designing and understanding pharmaceuticals and organic materials (Fernández et al., 1993).

  • Stereoselective Syntheses : The compound is used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its versatility in creating complex and stereochemically controlled structures (Boev et al., 2015).

Safety And Hazards

“Methyl 3-oxopiperidine-4-carboxylate” is classified as a combustible liquid. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSAOBUUKYFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634926
Record name Methyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxopiperidine-4-carboxylate

CAS RN

179023-37-1
Record name Methyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YB Zhang, LS Feng, XF You, Q Guo… - … der Pharmazie: An …, 2010 - Wiley Online Library
A series of novel 7‐(3‐alkoxyimino‐4‐methyl‐4‐methylaminopiperidin‐1‐yl)fluoroquinolone derivatives were designed, synthesized, and characterized by 1 H‐NMR, MS, and HRMS. …
Number of citations: 21 onlinelibrary.wiley.com
L Kiss, F Fülöp - Chemical Reviews, 2014 - ACS Publications
In consequence of their biological effects, conformationally constrained carbocyclic β-amino acids have generated great interest among synthetic and medicinal chemists in the past 2 …
Number of citations: 212 pubs.acs.org
C James - 1993 - search.proquest.com
… Similary, the o-amino ester (108) afforded ethyl 2-ethyl-1methyl-3-oxopiperidine-4-carboxylate (109) in moderate yield. …
Number of citations: 0 search.proquest.com

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